3-Phenyloxetane

Descripción general

Descripción

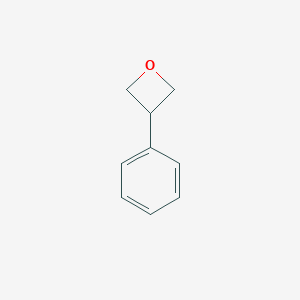

3-Phenyloxetane is a chemical compound with the molecular formula C9H10O . It is a stable motif in medicinal chemistry and has the propensity to undergo ring-opening reactions as a synthetic intermediate .

Synthesis Analysis

The synthesis of oxetane derivatives, including 3-Phenyloxetane, has been a subject of numerous studies. Established synthetic methods and development of new methodologies for oxetane synthesis and incorporation have been relied upon. A number of novel methods have been developed to access oxetane-containing compounds .

Molecular Structure Analysis

The molecular structure of 3-Phenyloxetane is characterized by a four-membered oxetane ring. The molecular weight is 134.17 g/mol . The InChI representation of the molecule is InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2 .

Chemical Reactions Analysis

3-Phenyloxetane is known to undergo ortho and para aromatic nitration, followed by oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .

Physical And Chemical Properties Analysis

3-Phenyloxetane has a molecular weight of 134.17 g/mol. It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1. The compound has a rotatable bond count of 1. The exact mass is 134.073164938 g/mol . The density is 1.1±0.1 g/cm3, and it has a boiling point of 215.2±9.0 °C at 760 mmHg .

Aplicaciones Científicas De Investigación

Kinase Inhibitors

3-Phenyloxetane derivatives have been explored for their potential as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, and their dysregulation is often associated with diseases such as cancer . The oxetane group’s high polarity and ability to function as a hydrogen bond acceptor make it an attractive structural motif in medicinal chemistry .

Modulation of Carbonyl Group Activity

Oxetane, the core structure in 3-Phenyloxetane, is known as a nonclassical isoster of the carbonyl group . This means it can mimic the electronic and spatial properties of a carbonyl group, potentially modulating its activity in various chemical reactions .

Hydrogen Bond Formation

The strained C−O−C bond angle in oxetane exposes the oxygen lone pair of electrons, allowing the oxetane to act as a good hydrogen-bond acceptor . This property is important for many of the beneficial properties of substituted oxetanes .

Lewis Base Activity

Oxetane’s ability to donate electron density as a Lewis base has been observed . This property could be exploited in various chemical reactions and processes .

Synthesis of New Oxetane Derivatives

The unique properties and reactivity of 3-Phenyloxetane have driven numerous studies into the synthesis of new oxetane derivatives . These new compounds could have a wide range of applications in medicinal chemistry and other fields .

Aromatic Nitration

3-Phenyloxetane reacts almost entirely by aromatic nitration . This reaction is followed by oxetane ring-opening to give the corresponding 2-arylpropane-1,3-diol dinitrates .

Oxetane Ring-Opening Reactions

The oxetane ring in 3-Phenyloxetane can open to give various products . This property could be exploited in the synthesis of a wide range of compounds .

Formation of Spirocyclic Compounds

3-Phenyloxetane can be used in the formation of spirocyclic compounds . These compounds have a unique structure where two rings share a single atom, and they have a wide range of applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

Oxetanes, in general, have been used to extend accessible chemical space for further identification of kinase inhibitors . Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention.

Mode of Action

3-Phenyloxetane is known to undergo reactions such as aromatic nitration, followed by oxetane ring-opening to give corresponding 2-arylpropane-1,3-diol dinitrates . This reaction is approximately second order in dinitrogen pentoxide and has highly negative entropies of activation .

Biochemical Pathways

Oxetanes are known to influence various biochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties can affect various biochemical pathways and cellular processes.

Pharmacokinetics

The oxetane group is known to influence physicochemical and biochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties can significantly impact the bioavailability of the compound.

Result of Action

The reactions it undergoes, such as aromatic nitration and oxetane ring-opening, result in the formation of 2-arylpropane-1,3-diol dinitrates . These compounds may have various effects at the molecular and cellular level.

Action Environment

The environment can significantly influence the action, efficacy, and stability of 3-Phenyloxetane. For instance, the reaction of 3-Phenyloxetane with dinitrogen pentoxide in dichloromethane is temperature-dependent . Therefore, factors such as temperature, pH, and the presence of other compounds can influence the compound’s action.

Direcciones Futuras

The oxetane ring, including in 3-Phenyloxetane, has been increasingly exploited for its contrasting behaviors: its influence on physicochemical properties as a stable motif in medicinal chemistry and its propensity to undergo ring-opening reactions as a synthetic intermediate . This makes it an attractive motif for an ever-increasing range of applications in the chemical sciences .

Propiedades

IUPAC Name |

3-phenyloxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAGGVYFIYBKOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20472725 | |

| Record name | 3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyloxetane | |

CAS RN |

10317-13-2 | |

| Record name | 3-phenyloxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20472725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Phenyloxetane react with nitric acid?

A: 3-Phenyloxetane reacts with nitric acid in a two-step process. Initially, a mixture of ortho- and para-aromatic nitration occurs on the phenyl ring. This is followed by the opening of the oxetane ring, ultimately yielding 2-substituted propane-1,3-diol dinitrates. [] Interestingly, the rate of aromatic nitration of 3-Phenyloxetane is comparable to that of 1,4-dichlorobenzene, even though the former reacts primarily through its hydrogen-bonded complexed form. []

Q2: Does the position of the nitro group on the phenyl ring influence the reaction with nitric acid?

A: Yes, the position of the nitro group can significantly impact the reaction. For example, in the case of 3-(2-nitrophenyl)oxetane, the reaction with nitric acid appears to be influenced by intramolecular catalysis due to the proximity of the nitro group to the oxetane ring. []

Q3: Can the oxetane ring of 3-Phenyloxetane be opened through other mechanisms?

A: Yes, research demonstrates that 3-Phenyloxetane can undergo ring-opening via a reductive photoinduced electron transfer (PET) process. [] When using 1-methoxynaphthalene as a photosensitizer, the reaction proceeds through the singlet excited state, leading to the cleavage of specific carbon-oxygen bonds within the oxetane ring. [] This process generates different products compared to the Paterno-Büchi synthesis of 3-Phenyloxetane, highlighting the potential for controlling reaction outcomes through different reaction conditions.

Q4: Does 3-Phenyloxetane form complexes with acids?

A: Yes, 3-Phenyloxetane can form hydrogen-bonded complexes with acids like nitric acid and trifluoroacetic acid. [] The strength of these complexes can be measured using equilibrium constants obtained from 1H NMR spectroscopy. [] Interestingly, when complexed with nitric acid, significant signal broadening is observed in 1H NMR spectra for 3-Phenyloxetane and other strongly basic ethers, a phenomenon not observed with trifluoroacetic acid. [] This suggests a difference in the nature of interaction between 3-Phenyloxetane and these two acids.

Q5: Can the oxetane ring participate in ring expansion reactions?

A: Research shows that the oxetane ring in related molecules like trans,trans-2-cyclopropyl-4-methyl-3-phenyloxetane can undergo ring expansion. [] This specific reaction utilizes triphenylthiapyrylium perchlorate as a photosensitizer to induce oxidative electron transfer and generate a reactive radical cation intermediate. [] Trapping this intermediate with acetonitrile leads to the formation of a larger oxazine ring, demonstrating the potential for expanding the oxetane ring system.

Q6: Are there computational studies on the reactivity of 3-Phenyloxetane?

A: While the provided research excerpts do not delve into specific computational studies on 3-Phenyloxetane, the exploration of its reactivity through experimental techniques like laser flash photolysis [] provides a foundation for further computational investigations. Computational chemistry techniques could be employed to gain a deeper understanding of the reaction mechanisms, transition states, and intermediates involved in the reactions of 3-Phenyloxetane, ultimately aiding in predicting and explaining its reactivity under various conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3S,4S,5R,6S)-6-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B185809.png)

![Tert-butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B185813.png)

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)